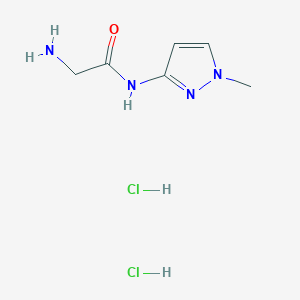

2-amino-N-(1-methyl-1H-pyrazol-3-yl)acetamide dihydrochloride

Descripción

Propiedades

IUPAC Name |

2-amino-N-(1-methylpyrazol-3-yl)acetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O.2ClH/c1-10-3-2-5(9-10)8-6(11)4-7;;/h2-3H,4,7H2,1H3,(H,8,9,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZCYBDLKQMPNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)NC(=O)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(1-methyl-1H-pyrazol-3-yl)acetamide dihydrochloride typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using amines or ammonia.

Acetamide Formation: The acetamide moiety is formed by reacting the amino-pyrazole intermediate with acetic anhydride or acetyl chloride.

Formation of the Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated pyrazole derivatives, while reduction can produce amine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-amino-N-(1-methyl-1H-pyrazol-3-yl)acetamide dihydrochloride is being explored for its potential as a pharmacophore in drug design:

- Targeting Enzymes and Receptors: The compound shows promise in modulating the activity of enzymes involved in various diseases, including cancer and inflammation.

Biological Studies

Research indicates that this compound can influence cellular pathways:

- Antimicrobial Activity: It has demonstrated significant activity against various bacterial strains. For example, in vitro studies reported a minimum inhibitory concentration (MIC) of 0.25 μg/mL against Staphylococcus aureus .

| Compound | MIC (μg/mL) | Activity Against |

|---|---|---|

| This compound | 0.25 | Staphylococcus aureus |

| Other derivatives | 0.22 - 0.25 | Various pathogens |

Anticancer Activity

In vitro studies have shown that the compound exhibits cytotoxic effects on several cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF7 | 12.50 | Induction of apoptosis |

| NCI-H460 | 42.30 | Cell cycle arrest |

These findings suggest its potential as an anticancer agent by inducing apoptosis and inhibiting cell proliferation .

Neuroprotective Effects

Emerging studies highlight the neuroprotective properties of pyrazole derivatives:

- Potential Applications: Research suggests that these compounds may be beneficial in treating neurodegenerative disorders by modulating neuroinflammatory pathways .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antimicrobial Study: A comprehensive evaluation indicated enhanced antimicrobial activity among pyrazole derivatives with specific functional groups.

- Anticancer Research: Multiple studies reported significant cytotoxicity against various cancer cell lines, indicating potential therapeutic applications.

- Neuroprotective Applications: Research into pyrazole derivatives has opened avenues for their use in treating conditions such as Alzheimer's disease due to their ability to inhibit neuroinflammation .

Mecanismo De Acción

The mechanism by which 2-amino-N-(1-methyl-1H-pyrazol-3-yl)acetamide dihydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Pyrazole-Based Acetamides

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

- Structural Differences : Incorporates a dichlorophenyl group and a 3-oxo-2-phenylpyrazole ring.

- Properties : Exhibits three distinct conformers in its crystal structure due to steric repulsion between the dichlorophenyl and pyrazole rings, resulting in dihedral angles ranging from 44.5° to 77.5°. Forms R22(10)-type hydrogen-bonded dimers, which stabilize its crystalline form .

- Applications : Studied for its structural similarity to penicillin derivatives and coordination chemistry applications .

- Target Compound vs. Dichlorophenyl Analog Parameter Target Compound Dichlorophenyl Analog Molecular Weight 227.09 g/mol 397.25 g/mol Substituents 1-Methylpyrazole, amino group Dichlorophenyl, 3-oxo-pyrazole Hydrogen Bonding Likely forms ionic interactions (dihydrochloride) R22(10) hydrogen-bonded dimers Solubility High (dihydrochloride salt) Moderate (neutral molecule) Applications Undisclosed (pharmaceutical research) Antibacterial/coordination chemistry

Thiazole-Based Acetamides

- 2-Amino-N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide Structural Differences: Replaces pyrazole with a 4-chlorophenylthiazole ring. Properties: Demonstrates antimicrobial activity against Fusarium monoliforme and Aspergillus flavus, with inhibitory zones of 19 mm and 34 mm, respectively . Applications: Explored as a broad-spectrum antimicrobial agent.

- Target Compound vs. Thiazole Analog Parameter Target Compound Thiazole Analog Core Heterocycle Pyrazole Thiazole Bioactivity Not reported Antifungal/antimicrobial Chlorine Substituent Absent 4-Chlorophenyl Molecular Weight 227.09 g/mol ~300 g/mol (estimated)

Agrochemical Acetamides

- Metazachlor (2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide) Structural Differences: Contains a chloroacetamide backbone with a pyrazole-methyl group. Properties: Herbicidal activity via inhibition of fatty acid elongation. Non-ionic, lipophilic . Applications: Widely used as a pre-emergent herbicide.

- Target Compound vs. Metazachlor Parameter Target Compound Metazachlor Ionic Form Dihydrochloride salt Neutral molecule Functional Groups Amino group, methylpyrazole Chloroacetamide, pyrazole-methyl Solubility High (ionized) Low (lipophilic) Applications Research chemical Herbicide

Sulfinyl and Trifluoroethyl Substituted Analogs

- 2-Amino-N-(arylsulfinyl)-acetamide Compounds Structural Differences: Features an arylsulfinyl group instead of pyrazole. Properties: Inhibits bacterial aminoacyl-tRNA synthetases (e.g., LeuRS), showing selective antibacterial activity .

- 2-Amino-N-(2,2,2-trifluoroethyl)acetamide Structural Differences: Trifluoroethyl group introduces strong electron-withdrawing effects. Properties: Enhanced metabolic stability due to fluorine atoms; synthetic methods patented .

Key Research Findings and Trends

- Structural Activity Relationships (SAR) :

- Pyrazole and thiazole rings confer distinct electronic and steric properties, influencing target binding. Chlorine substituents (e.g., in dichlorophenyl analogs) enhance lipophilicity but may increase toxicity .

- Salt forms (e.g., dihydrochloride) improve solubility but limit membrane permeability in neutral environments .

- Crystallography : Hydrogen-bonding patterns (e.g., R22(10) motifs) are critical for crystal packing and stability in pyrazole acetamides .

- Synthetic Challenges : The target compound’s discontinued status highlights synthesis or stability issues, contrasting with patented trifluoroethyl analogs optimized for scalability .

Actividad Biológica

2-Amino-N-(1-methyl-1H-pyrazol-3-yl)acetamide dihydrochloride, with the CAS number 1795465-14-3, is a pyrazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and neuroprotective properties, supported by data tables and relevant research findings.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including 2-amino-N-(1-methyl-1H-pyrazol-3-yl)acetamide dihydrochloride. The compound demonstrated significant activity against several bacterial strains.

In Vitro Antimicrobial Evaluation

A study assessed the antimicrobial efficacy of pyrazole derivatives, reporting minimum inhibitory concentration (MIC) values for selected compounds. Notably:

| Compound | MIC (μg/mL) | Activity Against |

|---|---|---|

| 2-Amino-N-(1-methyl-1H-pyrazol-3-yl)acetamide dihydrochloride | 0.25 | Staphylococcus aureus |

| Other derivatives | 0.22 - 0.25 | Various pathogens |

The compound exhibited notable inhibition zones in disk diffusion assays, indicating its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of pyrazole derivatives have been extensively studied, with promising results reported for 2-amino-N-(1-methyl-1H-pyrazol-3-yl)acetamide dihydrochloride.

Cytotoxicity Studies

In vitro studies on cancer cell lines such as MCF7 and NCI-H460 indicated that this compound could inhibit cell proliferation effectively:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF7 | 12.50 | Induction of apoptosis |

| NCI-H460 | 42.30 | Cell cycle arrest |

These findings suggest that the compound may induce apoptosis in cancer cells, contributing to its anticancer potential .

Neuroprotective Effects

Emerging research indicates that pyrazole compounds may possess neuroprotective properties. A patent from 2007 highlights the potential of pyrazole derivatives in treating neurodegenerative disorders, suggesting that compounds like 2-amino-N-(1-methyl-1H-pyrazol-3-yl)acetamide dihydrochloride could play a role in neuroprotection through modulation of neuroinflammatory pathways .

Case Studies and Research Findings

Several research studies have explored the biological activities of pyrazole derivatives:

- Antimicrobial Study : A comprehensive evaluation of various pyrazole derivatives showed that those with specific functional groups exhibited enhanced antimicrobial activity.

- Anticancer Research : Multiple studies reported that pyrazole compounds lead to significant cytotoxicity against a range of cancer cell lines, indicating their potential as therapeutic agents.

- Neuroprotective Applications : Research into pyrazole derivatives has opened avenues for their use in treating conditions such as Alzheimer's disease due to their ability to inhibit neuroinflammation.

Q & A

Q. What controls are essential in stability studies under varying pH and temperature?

- Methodological Answer : Include accelerated stability testing (40°C/75% RH for 6 months) with controls:

- Positive control : Known stable analog (e.g., N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide).

- Negative control : Unbuffered solution to assess inherent degradation.

Analyze degradation products via LC-MS and quantify using validated calibration curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.